molecular formula C17H28ClNO B1394771 4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride CAS No. 1220018-18-7

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1394771
CAS No.: 1220018-18-7
M. Wt: 297.9 g/mol
InChI Key: CPPFUULNZIBMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Chemical Identity

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride constitutes a complex organic molecule characterized by its distinctive structural arrangement combining a six-membered piperidine heterocycle with a substituted phenoxy moiety connected through a methylene bridge. The compound exhibits a molecular architecture that incorporates both aliphatic and aromatic structural elements, creating a unique chemical entity with specific physicochemical properties. The presence of the tert-butyl substituent on the phenoxy ring contributes significantly to the overall molecular geometry and steric characteristics of the compound.

The fundamental molecular structure consists of a piperidine ring, which serves as the central scaffold, attached to a methylene linker that connects to a phenoxy group bearing both tert-butyl and methyl substituents. This structural arrangement creates a molecule with distinct spatial characteristics and electronic properties that influence its chemical behavior and biological activity potential. The hydrochloride salt formation enhances the compound's solubility characteristics in aqueous environments, making it more suitable for various research and application purposes.

The compound's structural complexity arises from the specific positioning of substituents on the aromatic ring, with the tert-butyl group located at the 4-position and the methyl group at the 2-position relative to the phenoxy oxygen atom. This substitution pattern creates a specific electronic environment within the molecule that influences its reactivity patterns and interaction capabilities with other chemical species. The overall molecular architecture demonstrates the sophisticated design principles employed in modern pharmaceutical chemistry for creating compounds with targeted properties.

Registry Information and Classification

The chemical registry information for this compound includes the Chemical Abstracts Service number 1220018-18-7, which serves as the unique identifier for this specific molecular entity within global chemical databases. The molecular weight of the compound has been determined to be 297.86 daltons, reflecting the complete hydrochloride salt form including the additional hydrogen chloride component. The molecular formula is documented as C17H28ClNO, indicating the presence of seventeen carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in the complete salt structure.

The compound classification places this molecule within the broader category of piperidine derivatives, which represents a significant class of heterocyclic compounds frequently encountered in pharmaceutical and medicinal chemistry applications. The specific structural features also classify it as a phenoxy-substituted piperidine, highlighting the key structural motifs that define its chemical identity. The presence of the hydrochloride salt form further categorizes it as an organic hydrochloride, which is a common pharmaceutical salt form employed to enhance solubility and stability characteristics.

Table 1: Registry and Physical Property Data

Property Value Source
Chemical Abstracts Service Number 1220018-18-7
Molecular Weight 297.86 daltons
Molecular Formula C17H28ClNO
Chemical Class Piperidine Derivative
Salt Form Hydrochloride

The registry classification also encompasses the compound's role as a synthetic intermediate in pharmaceutical synthesis, particularly noted for its function as a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor utilized in cancer treatment applications. This classification highlights the compound's importance not only as an individual chemical entity but also as a crucial building block in the synthesis of more complex therapeutic agents.

Systematic IUPAC Nomenclature

The systematic nomenclature according to International Union of Pure and Applied Chemistry principles provides a standardized method for describing the precise molecular structure of this compound. The systematic name reflects the complete structural arrangement beginning with the piperidine ring as the parent structure and incorporating all substituent groups in their appropriate positional designations. The nomenclature system ensures unambiguous identification of the compound's molecular architecture through standardized naming conventions.

The systematic name construction begins with the identification of the piperidine ring as the principal functional group, followed by the specification of the methyl linkage at the 4-position of the piperidine ring. The phenoxy substituent is then described with its specific substitution pattern, including the tert-butyl group at the 4-position and the methyl group at the 2-position of the benzene ring. The hydrochloride designation indicates the salt form of the compound, specifying the association with hydrogen chloride.

The precise systematic nomenclature follows established conventions for describing complex organic molecules with multiple functional groups and substituents. The name construction requires careful attention to the hierarchical ordering of functional groups and the specific positional numbering systems employed for different ring systems within the molecule. This systematic approach ensures that the chemical name provides complete and unambiguous structural information that can be interpreted consistently by chemists worldwide.

Common Synonyms and Alternative Names

The compound this compound is known by several alternative names and synonyms that reflect different naming conventions and structural emphasis patterns employed in chemical literature and commercial applications. These alternative designations often highlight specific structural features or employ different organizational approaches to describing the molecular architecture.

Alternative naming conventions include variations in the representation of the tert-butyl group, with some sources employing different parenthetical arrangements or hyphenation patterns to describe this bulky substituent. The methylene linkage between the piperidine and phenoxy groups may also be described using different terminology or positional designations depending on the specific naming system employed. Commercial suppliers and chemical databases may utilize abbreviated or modified versions of the systematic name for practical purposes while maintaining the essential structural information.

Table 2: Alternative Names and Synonyms

Name Variation Source Type Reference
4-((4-(tert-Butyl)-2-methylphenoxy)methyl)piperidine hydrochloride Commercial
This compound Research Literature

The variety of naming conventions reflects the different approaches used by chemical suppliers, research institutions, and regulatory agencies for describing complex organic molecules. These alternative names serve important functions in chemical commerce and research communication, allowing for cross-referencing between different databases and literature sources while maintaining accurate structural identification.

Structural Relationship to Related Compounds

The structural architecture of this compound demonstrates clear relationships to several families of related chemical compounds that share common structural motifs or functional group arrangements. The piperidine core structure connects this compound to the broader family of piperidine derivatives, which includes numerous pharmaceutically active compounds and synthetic intermediates employed in medicinal chemistry applications.

Related compounds within the phenoxy-piperidine family include various positional isomers where the substituent groups on the aromatic ring are arranged in different patterns. For example, compounds with the tert-butyl and methyl groups in alternative positions on the phenoxy ring represent close structural analogs with potentially different physicochemical and biological properties. The search results reveal the existence of related compounds such as 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride, which lacks the methylene linker present in the target compound.

The compound also demonstrates structural relationships to other methoxy-substituted piperidines and tert-butyl-containing aromatic systems that share similar electronic and steric characteristics. The presence of the tert-butyl substituent creates similarities to other bulky aromatic substituents that influence molecular conformation and reactivity patterns. The systematic study of structure-activity relationships within this compound family has revealed important insights into the effects of different substitution patterns on biological activity and chemical properties.

Table 3: Structurally Related Compounds

Related Compound Structural Difference Reference
4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride Lacks methylene linker
3-[(4-Tert-butyl-2-methylphenoxy)methyl]piperidine Position change on piperidine
3-(4-Tert-butyl-2-methylphenoxy)piperidine No methylene linker, position change

The structural relationships extend to compounds employed in pharmaceutical research, particularly those investigated as inhibitors of specific enzymatic targets or receptor systems. The research literature indicates that modifications to the substitution patterns on both the piperidine ring and the phenoxy group can significantly influence the biological activity and selectivity profiles of these compounds. Understanding these structural relationships provides valuable insights for medicinal chemistry optimization and the development of new therapeutic agents based on similar molecular scaffolds.

Properties

IUPAC Name

4-[(4-tert-butyl-2-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13-11-15(17(2,3)4)5-6-16(13)19-12-14-7-9-18-10-8-14;/h5-6,11,14,18H,7-10,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPFUULNZIBMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Reaction: Protection of piperidin-4-ylmethanol
  • Reagents: Di-tert-butyldicarbonate (Boc2O), piperidin-4-ylmethanol
  • Conditions: Dissolved in tetrahydrofuran (THF), stirred at room temperature for 8 hours
  • Yield: 85%
  • Notes: The hydroxymethyl group is protected as a Boc carbamate, facilitating subsequent reactions.

Step 2: Tosylation to form tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • Reaction: Conversion of the hydroxymethyl to a good leaving group
  • Reagents: p-Toluenesulfonyl chloride (TsCl), pyridine
  • Conditions: Reaction cooled to 0°C, stirred for 10 hours
  • Yield: 45.1%
  • Notes: Tosylation activates the methyl group for nucleophilic substitution.

Step 3: Nucleophilic aromatic substitution to attach the phenoxy group

  • Reaction: Coupling of the tosylate with methyl 4-hydroxy-3-methoxybenzoate
  • Reagents: Potassium carbonate (K2CO3), dimethylformamide (DMF)
  • Conditions: Heated to 153°C for 10 hours
  • Yield: 51.2%
  • Notes: The phenolic compound reacts with the activated piperidine derivative, forming the key intermediate.
Reaction Step Reagents Conditions Yield Notes
Hydroxymethyl protection Boc2O, piperidin-4-ylmethanol Room temp, 8h 85% Boc protection
Tosylation TsCl, pyridine 0°C, 10h 45.1% Activation for substitution
Aromatic coupling K2CO3, DMF, 153°C, 10h - 51.2% Formation of the phenoxy linkage

Optimization and Reaction Conditions

Research indicates that reaction conditions significantly influence yields and purity. Optimal temperature, solvent choice, and reaction time are critical:

  • Temperature: Elevated temperatures (~150°C) favor aromatic substitution but require careful control to prevent decomposition.
  • Solvent: DMF is preferred for its high boiling point and ability to dissolve reactants.
  • Reaction Time: Extended heating ensures complete conversion but must be balanced against potential side reactions.

Recent studies emphasize the importance of recrystallization and purification steps to enhance product purity, especially for pharmaceutical intermediates.

Additional Synthetic Routes and Modifications

Alternative methods explored in literature include:

Research findings suggest that these methods can improve overall yields and streamline the synthesis process, making large-scale production more feasible.

Research Findings and Data Summary

Parameter Observation Reference/Source
Yield of intermediate Ranged from 45% to 85% depending on step ,
Reaction temperature ~150°C optimal for aromatic substitution ,
Purification method Recrystallization from suitable solvents ,
Reaction time 8-10 hours for key steps ,
Structural confirmation MS and 1H NMR spectra ,

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogs differing in substituents on the phenoxy or benzyl groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Hazard Class Key References
4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine HCl C₁₇H₂₆ClNO 283.85 4-tert-butyl, 2-methyl Not reported
4-[(2-Methylphenoxy)methyl]piperidine HCl C₁₃H₂₀ClNO 241.76 2-methyl Irritant (Xi)
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine HCl C₁₅H₂₁Cl₂NO 290.23 4-chloro, 3,5-dimethyl Irritant (Xi)
4-(4-Methoxybenzyl)piperidine HCl C₁₃H₂₀ClNO 241.76 4-methoxybenzyl Not reported
4-[(Benzyloxy)methyl]piperidine HCl C₁₃H₂₀ClNO 241.76 Benzyloxy Not reported

Key Observations :

  • The tert-butyl substituent in the target compound increases molecular weight by ~42 g/mol compared to simpler analogs like 4-[(2-methylphenoxy)methyl]piperidine HCl .
  • Chloro and dimethyl substituents (as in ) enhance molecular weight but may introduce metabolic liabilities (e.g., dehalogenation or demethylation).
  • Methoxy and benzyloxy groups () improve solubility but reduce lipophilicity compared to tert-butyl derivatives.

Biological Activity

4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₇H₂₈ClNO
  • Molecular Weight : 299.88 g/mol
  • CAS Number : 13560836
  • Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl and a 2-methylphenoxy group.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:

  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • CNS Activity : The compound has shown potential in influencing central nervous system (CNS) functions. Its structure suggests possible interactions with various receptors, including adrenergic and dopaminergic receptors.
  • Anti-inflammatory Properties : Some studies indicate that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

The exact mechanism of action remains under investigation. However, it is hypothesized that the compound's interaction with neurotransmitter receptors and its ability to cross the blood-brain barrier contribute to its observed biological activities.

Case Studies

  • Antidepressant Activity in Rodent Models :
    • A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depression-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST).
    • Doses ranging from 10 mg/kg to 30 mg/kg were found to be effective without significant side effects.
  • Cytokine Modulation :
    • In vitro studies indicated that the compound could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Data Table

PropertyValue
Molecular FormulaC₁₇H₂₈ClNO
Molecular Weight299.88 g/mol
CAS Number13560836
Antidepressant Dose Range10-30 mg/kg
TNF-α InhibitionSignificant reduction observed

Q & A

Q. What are the recommended safety protocols for handling 4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if handling powdered forms to prevent inhalation .
  • Ventilation: Work in a fume hood to minimize exposure to vapors or aerosols. Ensure proper airflow in storage areas .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite), place in sealed containers, and dispose of following hazardous waste regulations .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Q. Which analytical techniques are optimal for characterizing the structural purity of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • NMR Spectroscopy: Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the piperidine and phenoxy rings. Compare chemical shifts with synthetic intermediates (e.g., tert-butylphenol derivatives) .
  • Mass Spectrometry: High-resolution LC-MS can identify impurities (<1%) and validate molecular weight .

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

  • Stepwise Functionalization: Start with tert-butylphenol, introduce methylphenoxy groups via nucleophilic substitution, then couple with piperidine using Mitsunobu or alkylation reactions .
  • Catalytic Conditions: Use palladium catalysts for cross-coupling steps or phase-transfer catalysts for improved reaction efficiency .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can in vitro models be used to study the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

  • Hepatic Microsomes: Incubate the compound with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}) .
  • CYP450 Inhibition Assays: Test inhibitory effects on CYP3A4/2D6 using fluorescent probes. IC50_{50} values indicate drug-drug interaction risks .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (fuf_u) and correlate with in vivo efficacy .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate X-ray data with DFT-calculated NMR shifts. Discrepancies in piperidine ring conformation may arise from crystal packing vs. solution-state dynamics .
  • Dynamic NMR: Perform variable-temperature 1H^1H-NMR to detect rotational barriers in the phenoxy-methyl group, which may explain spectral broadening .

Q. How to design a structure-activity relationship (SAR) study targeting the tert-butylphenoxy moiety?

Methodological Answer:

  • Analog Synthesis: Replace tert-butyl with cyclopropyl or trifluoromethyl groups to assess steric/electronic effects on target binding .
  • Biological Assays: Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition assays. Correlate logP values with membrane permeability .
  • Computational Docking: Use Schrödinger Suite or AutoDock to model interactions between substituents and binding pockets .

Q. What methodologies quantify environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • OECD 301 Biodegradation Test: Measure % degradation in activated sludge over 28 days. Low biodegradability (<20%) indicates persistence .
  • Hydrolysis Studies: Incubate at pH 4–9 and 25–50°C. Monitor degradation via HPLC to estimate half-life (t1/2t_{1/2}) .
  • Soil Sorption: Determine KocK_{oc} using batch equilibrium methods; high sorption (Koc>500K_{oc} > 500) suggests limited groundwater mobility .

Q. How can in silico models predict acute toxicity profiles for derivatives of this compound?

Methodological Answer:

  • QSAR Tools: Use TEST (Toxicity Estimation Software Tool) or ProTox-II to predict LD50_{50} and organ-specific toxicity based on molecular descriptors .
  • Read-Across Analysis: Compare with structurally similar compounds (e.g., piperidine-based drugs) with known toxicological data .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to 0.1N HCl/NaOH (40°C, 72 hrs) and analyze degradation products via UPLC-PDA. Identify hydrolytic cleavage sites .
  • Thermogravimetric Analysis (TGA): Measure weight loss at 25–300°C to assess thermal decomposition thresholds .

Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

  • Impurity Profiling: Use preparative HPLC to isolate unknown peaks; characterize via NMR/MS to confirm if they are synthesis byproducts or degradation products .
  • Combined Techniques: Cross-check carbon/hydrogen/nitrogen (CHN) elemental analysis with theoretical values. Deviations >0.3% indicate unaccounted impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.